molecular formula C14H8Cl2N4O2 B578760 N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine CAS No. 1233868-85-3

N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine

Cat. No. B578760
M. Wt: 335.144
InChI Key: DSRSZUJGLLIQMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine” is a quinazolinamine derivative. Quinazolinamines are a class of compounds that have been studied for their potential biological activities . The “2,3-dichlorophenyl” part refers to a phenyl group (a ring of 6 carbon atoms) with two chlorine atoms attached at the 2nd and 3rd positions . The “6-nitro” indicates the presence of a nitro group (-NO2) at the 6th position of the quinazolinamine.


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory (DFT) calculations to obtain optimized geometries, vibrational wavenumbers, highest occupied molecular orbital (HOMO)–lowest unoccupied molecular orbital (LUMO) energies, nonlinear optical (NLO), and thermodynamic properties .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include cyclization, the Ugi reaction, ring opening of aziridines, intermolecular cycloaddition, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be influenced by factors such as the solvent used. For example, the properties of N-(2,3-dichlorophenyl)-2-nitrobenzene–sulfonamide were found to vary in different solvents .

Safety And Hazards

The safety and hazards associated with similar compounds can vary widely. For example, 2,3-Dichlorophenyl isocyanate is classified as acutely toxic and can cause skin and eye irritation, respiratory irritation, and allergic reactions .

Future Directions

The future directions for research on similar compounds could involve further exploration of their potential biological activities, as well as the development of more efficient synthesis methods .

properties

IUPAC Name

N-(2,3-dichlorophenyl)-6-nitroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N4O2/c15-10-2-1-3-12(13(10)16)19-14-9-6-8(20(21)22)4-5-11(9)17-7-18-14/h1-7H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRSZUJGLLIQMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine

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